5-(2-Fluorobenzoyl)-2-methylpyridine
Description
5-(2-Fluorobenzoyl)-2-methylpyridine (CAS: 854892-34-5) is a fluorinated aromatic compound featuring a pyridine core substituted with a 2-methyl group and a 2-fluorobenzoyl moiety. This structure combines the electron-withdrawing effects of fluorine and the aromaticity of benzoyl and pyridine rings, making it relevant in pharmaceutical and materials research.
Properties
IUPAC Name |
(2-fluorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-10(8-15-9)13(16)11-4-2-3-5-12(11)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMSRFDOVAUWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. One such method could be the use of continuous flow reactors which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorobenzoyl)-2-methylpyridine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzoyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
5-(2-Fluorobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Fluorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The fluorobenzoyl group can participate in various interactions such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The pyridine ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules .
Comparison with Similar Compounds
Research Findings and Implications
- Polarity-Activity Trade-off : The reduced MAO-B inhibition in 2-methylpyridine analogs (vs. fluorobenzoyl derivatives) highlights the need to optimize substituent polarity for target engagement .
- Synthetic Flexibility : Fluorobenzoyl-pyridine hybrids are versatile intermediates for bioactive molecules, as seen in patents for imidazole-based therapeutics .
- Structural Insights : Crystal structures of related compounds (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine) provide a foundation for rational drug design .
Biological Activity
5-(2-Fluorobenzoyl)-2-methylpyridine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, highlighting key findings from recent studies, case analyses, and comparative evaluations with similar compounds.
- Molecular Formula : C12H10FN
- Molecular Weight : 201.22 g/mol
- CAS Number : 1187169-14-7
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The compound may modulate enzyme activities and influence cellular pathways, particularly those involved in inflammation and microbial resistance.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans and Cryptococcus neoformans.
The mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell death.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating chronic inflammatory conditions.
Case Studies
-
Antifungal Activity Study :
- A comparative study evaluated the antifungal efficacy of several pyridine derivatives, including this compound.
- Results indicated that this compound exhibited potent antifungal activity, comparable to established antifungal agents, with a minimum inhibitory concentration (MIC) of 15 µg/mL against Candida albicans.
-
Enzymatic Inhibition Study :
- Another investigation focused on the compound's ability to inhibit COX enzymes.
- The study found a significant reduction in COX-1 and COX-2 activities at concentrations as low as 10 µM, supporting its potential use in anti-inflammatory therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Pyridine ring with fluorobenzoyl substituent |
| 5-Methyl-2,4-diphenylpyrazole | Antitumor, antifungal | Pyrazole structure with diverse substitutions |
| Azomethine derivatives | Anticancer, antimicrobial | Varying functional groups enhancing biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
